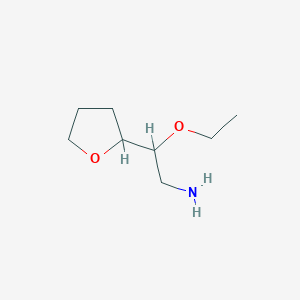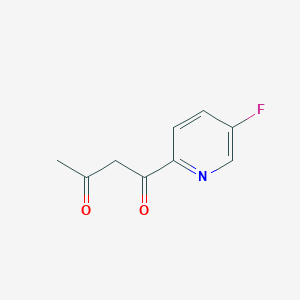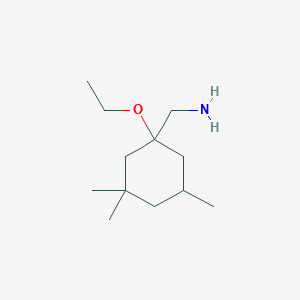![molecular formula C10H8ClNO3 B13309583 5-Chloro-2-[(prop-2-yn-1-yloxy)amino]benzoic acid](/img/structure/B13309583.png)
5-Chloro-2-[(prop-2-yn-1-yloxy)amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-[(prop-2-yn-1-yloxy)amino]benzoic acid is an organic compound with the molecular formula C10H8ClNO3 and a molecular weight of 225.63 g/mol . This compound is characterized by the presence of a chloro group, a prop-2-yn-1-yloxy group, and an amino group attached to a benzoic acid core. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[(prop-2-yn-1-yloxy)amino]benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 5-chloro-2-nitrobenzoic acid.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Alkylation: The amino group is then alkylated with propargyl bromide in the presence of a base like potassium carbonate to introduce the prop-2-yn-1-yloxy group.
Hydrolysis: The resulting intermediate is hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthetic route described above can be scaled up for larger production with appropriate optimization of reaction conditions and purification steps.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[(prop-2-yn-1-yloxy)amino]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The prop-2-yn-1-yloxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of 2-[(prop-2-yn-1-yloxy)amino]benzoic acid.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
5-Chloro-2-[(prop-2-yn-1-yloxy)amino]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-2-[(prop-2-yn-1-yloxy)amino]benzoic acid involves its interaction with specific molecular targets. The prop-2-yn-1-yloxy group allows for covalent modification of biological targets, potentially leading to inhibition of enzyme activity or disruption of protein-protein interactions. The chloro group may also contribute to the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide: Similar structure but with a methoxy group instead of an amino group.
4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid: Contains a benzoyl group instead of a benzoic acid core.
Uniqueness
5-Chloro-2-[(prop-2-yn-1-yloxy)amino]benzoic acid is unique due to the presence of both a chloro group and a prop-2-yn-1-yloxy group attached to an amino-substituted benzoic acid core. This combination of functional groups provides distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C10H8ClNO3 |
|---|---|
Molecular Weight |
225.63 g/mol |
IUPAC Name |
5-chloro-2-(prop-2-ynoxyamino)benzoic acid |
InChI |
InChI=1S/C10H8ClNO3/c1-2-5-15-12-9-4-3-7(11)6-8(9)10(13)14/h1,3-4,6,12H,5H2,(H,13,14) |
InChI Key |
VJZVCFPBIUNMEN-UHFFFAOYSA-N |
Canonical SMILES |
C#CCONC1=C(C=C(C=C1)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Ethyl-6-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13309500.png)

![N-[2-(aminomethyl)-3-fluorophenyl]methanesulfonamide](/img/structure/B13309507.png)

![{2-[(Pentan-3-yl)amino]phenyl}methanol](/img/structure/B13309515.png)



![4-{[3-(Methylsulfanyl)propyl]amino}pentan-1-ol](/img/structure/B13309535.png)




![3-[(1-Cyclopropylethyl)amino]-1lambda6-thiolane-1,1-dione](/img/structure/B13309555.png)
